N-(4-Amino-2-chlorophenyl)benzenesulfonamide

説明

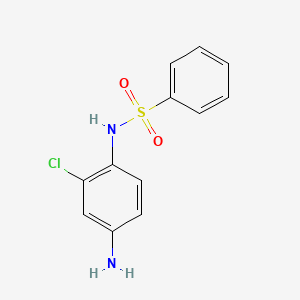

N-(4-Amino-2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzenesulfonamide group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

N-(4-Amino-2-chlorophenyl)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

化学反応の分析

Types of Reactions

N-(4-Amino-2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(4-Amino-2-chlorophenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered significant attention in various scientific fields due to its unique chemical properties and biological activities. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and documented case studies.

Common Reactions

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to yield corresponding amines.

- Substitution : The chlorophenyl group allows for nucleophilic substitution reactions.

Major Products Formed

| Reaction Type | Products |

|---|---|

| Oxidation | Nitro derivatives |

| Reduction | Amines |

| Substitution | Various substituted derivatives |

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique functional groups enable the formation of various derivatives that can be tailored for specific applications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms II and IX. This inhibition is crucial for therapeutic applications in conditions like glaucoma and certain cancers. Studies have shown that related compounds can achieve IC50 values in the nanomolar range against CA IX, indicating strong potential as selective inhibitors .

Medicine

This compound has been explored for its antimicrobial and anticancer properties. It demonstrates notable activity against various bacterial strains, inhibiting growth and biofilm formation. For instance, certain derivatives have shown over 80% inhibition against Staphylococcus aureus at concentrations around 50 μg/mL. Additionally, its antitumor activity has been documented in several case studies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth, particularly against gram-positive bacteria.

Antitumor Potential

In vivo studies have demonstrated the antitumor effects of related sulfonamides. For example, derivatives were effective in inhibiting specific cancer cell lines through mechanisms involving apoptosis induction .

Cardiovascular Effects

Research involving isolated rat hearts revealed that benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, stability, and bioavailability are influenced by its chemical structure. Recent studies utilizing computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

作用機序

The mechanism of action of N-(4-Amino-2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- N-(4-Amino-2-chlorophenyl)benzamide

- N-(4-Amino-2-chlorophenyl)benzenesulfonyl chloride

Uniqueness

N-(4-Amino-2-chlorophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.

生物活性

N-(4-Amino-2-chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by case studies and relevant research findings.

Structural Characteristics

This compound is characterized by its sulfonamide functional group and a chlorinated aromatic ring. The molecular structure can be depicted as follows:

This compound's unique attributes arise from the combination of the amino group and the chlorinated phenyl moiety, which enhance its biological activity.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), a family of enzymes critical for maintaining acid-base homeostasis in physiological processes. This compound binds to the active sites of various isoforms of CAs, preventing substrate access and subsequent catalytic activity. The inhibition of CAs has implications for conditions such as glaucoma, epilepsy, and certain types of cancer.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrases, particularly CA II and CA IX. The inhibitory constants (IC50) for these interactions are crucial in determining the compound's efficacy as a therapeutic agent. For instance, studies have shown that related compounds can achieve IC50 values in the nanomolar range against CA IX, highlighting their potential as selective inhibitors .

Antimicrobial Properties

In addition to enzyme inhibition, this compound demonstrates antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For example, certain derivatives exhibited over 80% inhibition against Staphylococcus aureus at concentrations around 50 μg/mL .

Case Studies

- Cardiovascular Effects : A study involving isolated rat hearts demonstrated that derivatives of benzenesulfonamides could significantly alter perfusion pressure and coronary resistance. Specifically, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was shown to decrease perfusion pressure in a time-dependent manner .

- Antitumor Activity : In vivo studies have explored the antitumor potential of related sulfonamides. For instance, certain compounds showed no activity against mouse lymphoid leukemia but were effective in inhibiting specific cancer cell lines through apoptosis induction .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. The compound's solubility, stability, and bioavailability are influenced by its chemical structure. Recent studies utilizing computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Chloroanilino)benzenesulfonamide | Chlorinated aromatic ring | Enhanced lipophilicity; potential for increased bioavailability |

| 4-Nitro-N-(4-amino)benzenesulfonamide | Nitro group substituent | Increased electron-withdrawing effect; alters reactivity |

| N-(4-Aminobenzoyl)benzenesulfonamide | Acylated form | Potentially different biological activity due to acylation |

This table illustrates the diversity within the sulfonamide class while emphasizing the unique properties of this compound.

特性

IUPAC Name |

N-(4-amino-2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-11-8-9(14)6-7-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXKPJRDBUEHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540476 | |

| Record name | N-(4-Amino-2-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88680-87-9 | |

| Record name | N-(4-Amino-2-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。